molecular formula C10H9BrN2 B7961541 5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B7961541
M. Wt: 237.10 g/mol
InChI Key: SYGFTZXDDPYORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859536B2

Procedure details

Cyclopropylboronic acid (0.872 g, 10.15 mmol) was added to a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1 g, 5.08 mmol), Na2CO3 (1.076 g, 10.15 mmol), copper(II)acetate (0.922 g, 5.08 mmol) and 2,2′-bipyridine (0.793 g, 5.08 mmol) in dichloroethane (20 mL), and the mixture was stirred at 110° C. for 8 h. The reaction mixture was concentrated, and then diluted with ethyl acetate and water. Organic layer was separated, washed with brine, dried over Na2SO4 and filtered. The filtrate was concentrated in reduced pressure and purified by flash chromatography using 10% ethyl acetate in pet ether to afford title compound (0.38 g, 31.3%) as oil. 1H NMR (300 MHz, CDCl3): δ 8.38 (d, J=2.1 Hz, 1H), 7.99 (d, J=2.1 Hz, 1H), 7.20 (d, J=3.3 Hz, 1H), 6.34 (d, J=3.6 Hz, 1H), 3.5 (m, 1H), 1.15 (m, 2H), 1.03 (m, 2H).
Quantity
0.872 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.076 g
Type
reactant
Reaction Step One
Quantity
0.793 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.922 g
Type
catalyst
Reaction Step One
Yield
31.3%

Identifiers

REACTION_CXSMILES
[CH:1]1(B(O)O)[CH2:3][CH2:2]1.[Br:7][C:8]1[CH:9]=[C:10]2[CH:16]=[CH:15][NH:14][C:11]2=[N:12][CH:13]=1.C([O-])([O-])=O.[Na+].[Na+].N1C=CC=CC=1C1C=CC=CN=1>ClC(Cl)C.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[Br:7][C:8]1[CH:9]=[C:10]2[CH:16]=[CH:15][N:14]([CH:1]3[CH2:3][CH2:2]3)[C:11]2=[N:12][CH:13]=1 |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
0.872 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C2C(=NC1)NC=C2
Name
Quantity
1.076 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0.793 g
Type
reactant
Smiles
N1=C(C=CC=C1)C1=NC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
ClC(C)Cl
Name
Quantity
0.922 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 110° C. for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)N(C=C2)C2CC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g
YIELD: PERCENTYIELD 31.3%
YIELD: CALCULATEDPERCENTYIELD 31.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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